(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
Description
(R)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a chiral organic compound featuring a branched amino ketone backbone conjugated with a methyl-substituted oxirane (epoxide) ring and a trifluoroacetate counterion. Its molecular formula is C₉H₁₇NO₂·C₂HF₃O₂, with a molecular weight of 285.26 g/mol . Key structural attributes include:
- Stereochemistry: The compound exhibits dual (R)-configurations at both the amino-bearing carbon (C2) and the oxirane ring (C1), critical for its biological activity and interaction with chiral receptors.
- Functional groups: A ketone, a tertiary amine, and an epoxide group contribute to its reactivity and solubility profile.
- Counterion: The trifluoroacetate (TFA) salt enhances crystallinity and stability, common in pharmaceutical intermediates .
Properties
IUPAC Name |
(2R)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate (CAS Number: 2436762-87-5) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H18F3NO4
- Molecular Weight : 285.26 g/mol
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving amino acids. It may enhance the release of neurotransmitters such as dopamine and serotonin, leading to potential applications in mood disorders and neurodegenerative diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific metabolic enzymes, which may contribute to its anti-inflammatory and analgesic effects. This inhibition can affect pathways involved in pain perception and inflammation.
- Cell Signaling Pathways : The compound is reported to modulate several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. This modulation can have implications in cancer therapy and metabolic disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to reduce markers of apoptosis and inflammation in the brain tissue.
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, the compound was administered as part of a multi-modal pain management strategy. Results indicated a marked reduction in pain scores compared to baseline measurements, suggesting its efficacy as an adjunct therapy for pain relief.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Carfilzomib Synthesis
(R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate serves as a crucial intermediate in the synthesis of Carfilzomib. Carfilzomib is utilized in the treatment of relapsed and refractory multiple myeloma, demonstrating significant efficacy against cancer cells by inhibiting proteasome activity. The synthesis pathway typically involves several steps where this compound is converted into Carfilzomib through various chemical reactions involving coupling and cyclization processes .
Proteasome Inhibition
As a precursor to Carfilzomib, this compound plays a vital role in proteasome inhibition studies. Proteasome inhibitors have emerged as a promising class of therapeutic agents for various malignancies. Research indicates that compounds like Carfilzomib exhibit improved selectivity and potency compared to earlier proteasome inhibitors such as Bortezomib . This specificity reduces off-target effects and enhances therapeutic outcomes.
Case Studies
Several studies highlight the significance of this compound in drug development:
- Synthesis Efficiency : A study demonstrated an efficient synthetic route for Carfilzomib using this intermediate, emphasizing its role in reducing production costs and improving yield .
- Activity Profiling : Research conducted by McCormack et al. (2012) assessed the biological activity of Carfilzomib derived from this intermediate, showing enhanced anti-tumor activity in preclinical models compared to traditional therapies .
- Mechanistic Insights : Fostier et al. (2012) provided insights into the mechanism of action of proteasome inhibitors derived from this compound, elucidating how they induce apoptosis in cancer cells by disrupting protein homeostasis .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Sensitivity : The (R,R)-configuration of the target compound optimizes interactions with serine proteases (e.g., viral proteases), as mirrored in studies of epoxide-based inhibitors like carfilzomib .
- Counterion Role : Trifluoroacetate improves aqueous solubility compared to hydrochloride salts, critical for in vivo bioavailability .
- Lumping Strategy Relevance: Compounds with shared amino-epoxide motifs may be grouped in pharmacokinetic models, though substituent variations (e.g., methyl vs. phenyl) necessitate distinct reaction pathways .
Q & A
Q. What enantioselective synthesis methods are recommended to achieve the (R,R)-stereochemistry of this compound?
The compound’s stereochemistry is critical for its biological activity. Key steps include:
- Epoxide formation : Use Sharpless asymmetric epoxidation or Jacobsen-Katsuki catalysis to generate the (R)-configured oxirane ring .
- Chiral amine coupling : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to ensure the (R)-configuration at the amino group .
- Trifluoroacetate salt formation : React the free base with trifluoroacetic acid under anhydrous conditions to enhance stability .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to resolve enantiomers; validate with optical rotation measurements .
- NMR spectroscopy : Analyze and spectra to confirm trifluoroacetate integration and spatial arrangement (e.g., NOESY for stereochemical proximity) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Stereochemical impurities : Validate enantiomeric excess (≥98%) via chiral HPLC and compare with biological assay results .
- Assay variability : Standardize in vitro conditions (e.g., pH, serum proteins) to minimize interference from the trifluoroacetate counterion’s solubility .
- Metabolic instability : Conduct stability studies in plasma to assess degradation pathways (e.g., esterase-mediated cleavage of the oxirane ring) .
Q. What strategies improve the compound’s aqueous solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility without altering stereochemistry .
- Prodrug derivatization : Modify the oxirane ring with hydrolyzable groups (e.g., acetate esters) to improve bioavailability .
- pH adjustment : Prepare buffered solutions (pH 4–5) to stabilize the trifluoroacetate salt .
Q. How does the compound’s stereochemistry influence its interaction with biological targets in anemia research?
- Molecular docking : Model the (R,R)-configuration’s fit into hepcidin or ferroportin binding pockets (key targets in iron regulation) .
- Functional assays : Compare enantiomers in iron-uptake assays using Caco-2 cells; correlate activity with stereochemical retention .
Data Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
